Cas no 134296-41-6 (but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one)

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one structure
134296-41-6 structure
Product Name:but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
CAS No:134296-41-6
MF:C25H30N2O6S
MW:486.580505847931
CID:160981
PubChem ID:6442839
Update Time:2025-04-19

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • but-2-enedioic acid
    • but-2-enedioic acid,1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
    • KT2 230
    • 1,5-Benzothiazepine, 2,3,4,5-tetrahydro-5-(3-((2-(3-methylphenoxy)ethyl)amino)-1-oxopropyl)-, (E)-2-butenedioate (1:1)
    • 3-(3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[2-(3-methylphenoxy)ethyl]-3-oxopropan-1-amine (2E)-but-2-enedioate
    • 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
    • 5-(3-(2-(3-Methylphenoxy)ethylamine)propionyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine
    • KT2-230
    • (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
    • 134296-41-6
    • but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
    • Inchi: 1S/C21H26N2O2S.C4H4O4/c1-17-6-4-7-18(16-17)25-14-12-22-11-10-21(24)23-13-5-15-26-20-9-3-2-8-19(20)23;5-3(6)1-2-4(7)8/h2-4,6-9,16,22H,5,10-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: DIQDGLYESHFMOW-WLHGVMLRSA-N
    • SMILES: S1C2C=CC=CC=2N(C(CCNCCOC2C=CC=C(C)C=2)=O)CCC1.OC(/C=C/C(=O)O)=O

Computed Properties

  • Exact Mass: 486.182
  • Monoisotopic Mass: 486.182
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 553
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 142Ų

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 601.7°Cat760mmHg
  • Flash Point: 317.7°C

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one Related Literature

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.